
Diethyl 1,2-ethanediylbis(nitrocarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,2-ethanediylbis(nitrocarbamate) is a chemical compound with the molecular formula C8H14N4O8. It is known for its unique structure, which includes two nitrocarbamate groups attached to an ethane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 1,2-ethanediylbis(nitrocarbamate) can be synthesized starting from diethyl oxalate and ethanolamine. The process involves the formation of an oxamide intermediate, which is then nitrated to produce the final nitrocarbamate compound. The nitration step typically uses reagents such as thionyl chloride and trinitroethanol to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for Diethyl 1,2-ethanediylbis(nitrocarbamate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the compound’s energetic nature .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 1,2-ethanediylbis(nitrocarbamate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted nitrocarbamates.
Applications De Recherche Scientifique
Diethyl 1,2-ethanediylbis(nitrocarbamate) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrocarbamate compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which Diethyl 1,2-ethanediylbis(nitrocarbamate) exerts its effects involves the interaction of its nitrocarbamate groups with molecular targets. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s energetic properties are attributed to the release of energy during the decomposition of its nitro groups .
Comparaison Avec Des Composés Similaires
- Ethylene bis-nitrourethane
- Bis(2-nitratoethyl) oxamide
- Trinitroethyl esters
Comparison: Diethyl 1,2-ethanediylbis(nitrocarbamate) is unique due to its specific structure and the presence of two nitrocarbamate groups. This gives it distinct energetic properties compared to similar compounds like ethylene bis-nitrourethane and bis(2-nitratoethyl) oxamide. The presence of the ethane backbone also contributes to its stability and reactivity .
Propriétés
Numéro CAS |
2639-89-6 |
|---|---|
Formule moléculaire |
C8H14N4O8 |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
ethyl N-[2-[ethoxycarbonyl(nitro)amino]ethyl]-N-nitrocarbamate |
InChI |
InChI=1S/C8H14N4O8/c1-3-19-7(13)9(11(15)16)5-6-10(12(17)18)8(14)20-4-2/h3-6H2,1-2H3 |
Clé InChI |
PEXBHYSDEISBRM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CCN(C(=O)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

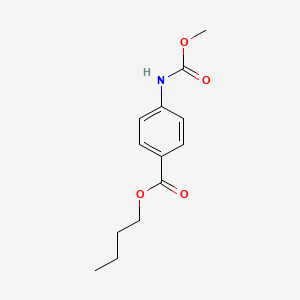
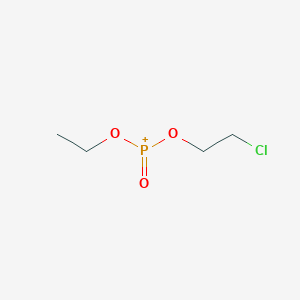
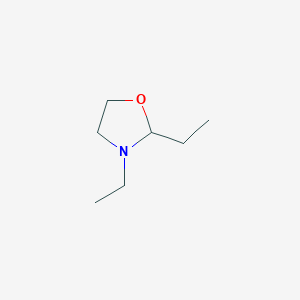
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
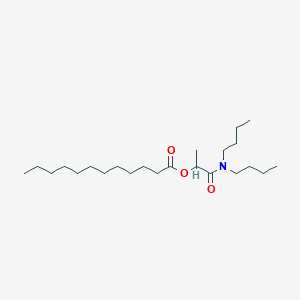
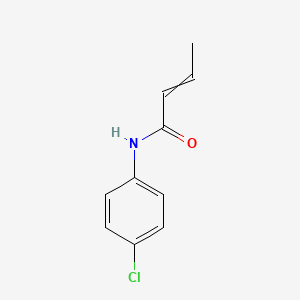

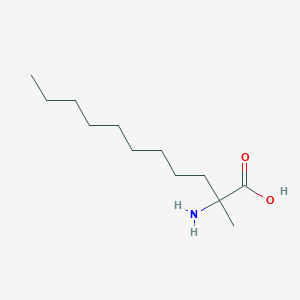
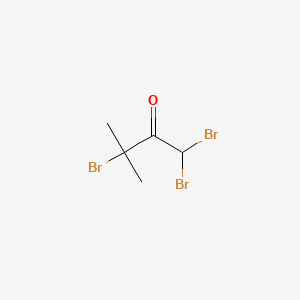
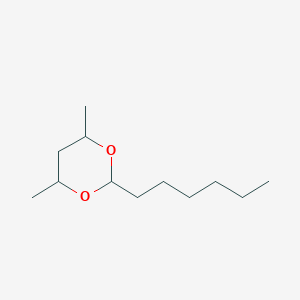
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
